REACTION_CXSMILES
|
C([N:3]([CH2:6][CH3:7])CC)C.[CH:8]1(CC(O)=O)[C:18]2=[C:19]3[C:14](=[CH:15][CH:16]=[CH:17]2)[CH:13]=[CH:12][CH:11]=[C:10]3C1.ClC(OCC)=O.[N-]=[N+]=[N-].[Na+]>CC(C)=O.O.C(Cl)Cl>[CH:7]1([CH2:6][NH2:3])[C:10]2=[C:19]3[C:14](=[CH:13][CH:12]=[CH:11]2)[CH:15]=[CH:16][CH:17]=[C:18]3[CH2:8]1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
3.49 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
2.71 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
1.89 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
9.2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at 0° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is maintained at that temperature for one hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
is then extracted with ether
|
Type
|
WASH
|
Details
|
The ethereal phases are washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
TEMPERATURE
|
Details
|
without heating
|
Type
|
TEMPERATURE
|
Details
|
heated at 80° C. until nitrogen
|
Type
|
CUSTOM
|
Details
|
After evaporating off the toluene
|
Type
|
TEMPERATURE
|
Details
|
the oil corresponding to the isocyanate is heated at 100° C. together with a 20% hydrochloric acid solution (52 ml) for 3 hours
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for one night at ambient temperature
|
Type
|
ADDITION
|
Details
|
The reaction mixture is diluted with water
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
FILTRATION
|
Details
|
through filter paper
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
EXTRACTION
|
Details
|
is then extracted three times with dichloromethane
|
Type
|
WASH
|
Details
|
The combined organic phases are washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over K2CO3
|
Type
|
CUSTOM
|
Details
|
After evaporating off the solvent under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC2=CC=CC3=CC=CC1=C23)CN
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 820 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |